molecular formula C17H16O5 B12437208 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B12437208
M. Wt: 300.30 g/mol
InChI Key: UXUFMIJZNYXWDX-UHFFFAOYSA-N
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Description

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Claisen-Schmidt condensation reaction between 2-hydroxy-4,6-dimethoxybenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature, followed by purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Cyclization Reactions

Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or HCl), the compound undergoes intramolecular cyclization to form flavone derivatives. The 2-hydroxy group facilitates nucleophilic attack on the carbonyl carbon, forming a six-membered ring.

Example:

  • Conditions: 5% H<sub>2</sub>SO<sub>4>, 80°C, 4 hours

  • Product: 5,7-Dimethoxy-2-(4-hydroxyphenyl)-4H-chromen-4-one

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo bromination and nitration at specific positions:

ReactionReagents/ConditionsPosition of Substitution
Bromination Br<sub>2</sub>/FeBr<sub>3</sub>, 25°CPara to hydroxyl group (Ring B)
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CMeta to methoxy group (Ring A)

Steric hindrance from methoxy groups directs substitution to less hindered positions.

Hydrogenation of the α,β-Unsaturated System

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) selectively reduces the double bond:

ParameterDetails
Catalyst 5% Pd/C
Solvent Ethyl acetate
Pressure 1 atm H<sub>2</sub>, 25°C
Product Dihydrochalcone derivative

Photoredox Reactions

Visible-light-mediated reactions with ethyl bromodifluoroacetate generate CF<sub>2</sub>-containing chromones via radical intermediates :

Mechanism:

  • Ru(bpy)<sub>3</sub>Cl<sub>2</sub> catalyst absorbs light, generating [Ru(bpy)<sub>3</sub>]<sup>2+*</sup>.

  • Single-electron transfer (SET) from Et<sub>3</sub>N produces [Ru(bpy)<sub>3</sub>]<sup>+</sup>.

  • CF<sub>2</sub> radical addition to the α-position forms a stabilized intermediate.

  • Cyclization eliminates dimethylamine, yielding chromone derivatives.

Optimized Conditions (Table 1 from ):

EntryBaseSolventYield (%)
7NaHSO<sub>3</sub>DMSO81

Oxidation Reactions

The phenolic hydroxyl groups are susceptible to oxidation. Using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>:

  • Product: Quinone derivatives via two-electron oxidation.

  • Conditions: 0.1 M KMnO<sub>4</sub>, 50°C, 2 hours.

Solvent-Dependent Reactivity

Polar aprotic solvents (e.g., DMSO) enhance reaction rates in photoredox and cyclization reactions by stabilizing charged intermediates .

Scientific Research Applications

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups enable it to participate in redox reactions, potentially modulating oxidative stress and inflammation. Additionally, its structural features allow it to interact with enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with one less methoxy group.

    1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with an additional methoxy group on the second phenyl ring.

Uniqueness

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is unique due to its specific arrangement of hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity

Biological Activity

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, also known by its CAS number 56798-34-6, is a chalcone derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of two aromatic rings and a conjugated double bond, which contributes to its reactivity and interaction with biological systems. The following sections detail the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antiviral properties.

  • Molecular Formula : C₁₇H₁₆O₅
  • Molecular Weight : 300.31 g/mol
  • InChIKey : UXUFMIJZNYXWDX-VMPITWQZSA-N

Anticancer Activity

Research indicates that chalcone derivatives, including this compound, exhibit significant anticancer properties through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in different cancer cell lines. For instance, it has been reported to arrest the cell cycle at the G2/M phase in human oral carcinoma cells and other types of cancer cells such as HeLa and K562 .
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells. It has been observed to enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cancer cell death .
  • Mechanistic Insights : The anticancer activity is partly attributed to the modulation of signaling pathways involved in cell proliferation and survival. For example, it has been found to affect the p53 pathway and disrupt Wnt/β-catenin signaling, which are crucial in tumor development and progression .

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory effects:

  • Cytokine Modulation : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation .
  • Oxidative Stress Reduction : This chalcone derivative has antioxidant properties that help mitigate oxidative stress, which is often linked to chronic inflammation and various diseases .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound:

  • Inhibition of Viral Replication : In vitro studies have demonstrated that this compound significantly reduces the replication of viruses such as Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in cultured cells .
  • Dose-dependent Effects : The antiviral effects were observed to be dose-dependent, with complete suppression of viral replication at higher concentrations (0.06 mM), while lower concentrations showed reduced efficacy without significant cytotoxicity .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeMechanism of ActionReferences
AnticancerCell cycle arrest, apoptosis induction
Anti-inflammatoryCytokine modulation, oxidative stress reduction
AntiviralInhibition of viral replication

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. In one experiment, treatment with varying concentrations led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis confirmed a marked increase in apoptotic cells post-treatment.

Another study focused on its anti-inflammatory properties in a mouse model of acute inflammation, where administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to controls.

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one?

Methodological Answer:
The compound is typically synthesized via Claisen-Schmidt condensation , involving a reaction between a substituted acetophenone (e.g., 2-hydroxy-4,6-dimethoxyacetophenone) and a hydroxybenzaldehyde (e.g., 4-hydroxybenzaldehyde) under basic conditions. Ethanol or methanol with aqueous NaOH/KOH is commonly used as the solvent system (room temperature, 6–12 hours). Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Key Parameters Table:

ParameterTypical Condition
SolventEthanol/Water (3:1)
Catalyst10% NaOH (aq)
Reaction Time8–12 hours
Yield Range50–75%

Q. Advanced: How can regioselectivity challenges in the synthesis of chalcone derivatives like this compound be addressed?

Methodological Answer:
Regioselectivity in chalcone synthesis is influenced by substituent electronic effects. For example, electron-donating groups (e.g., methoxy) on the acetophenone ring enhance nucleophilicity at the α-carbon, favoring condensation. Computational tools (e.g., DFT) predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO). Experimentally, adjusting solvent polarity (e.g., DMF vs. ethanol) or using phase-transfer catalysts can modulate reaction pathways .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O–H, 3200–3500 cm⁻¹) groups.
  • NMR : ¹H NMR identifies proton environments (e.g., enone protons at δ 7.2–8.1 ppm; aromatic protons split by substituents). ¹³C-APT NMR resolves carbonyl carbons (~190 ppm) and quaternary carbons.
  • MS : ESI-MS or EI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 330.3) .

Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?

Methodological Answer:
Unexpected splitting may arise from dynamic processes (e.g., keto-enol tautomerism) or steric hindrance. Strategies include:

  • Variable Temperature NMR : Cooling to –40°C slows tautomerism, simplifying splitting patterns.
  • 2D NMR (COSY, HSQC) : Assigns coupling relationships and resolves overlapping signals.
  • Computational Validation : DFT-calculated chemical shifts (using Gaussian or ORCA) cross-validate experimental data .

Q. Basic: What structural features influence the compound’s crystallographic behavior?

Methodological Answer:
X-ray diffraction (XRD) reveals planar enone systems and intermolecular hydrogen bonds (e.g., O–H···O between hydroxyl and methoxy groups). Crystal packing is stabilized by π-π stacking of aromatic rings. Data collection at 100–150 K minimizes thermal motion artifacts .

Example Crystallographic Data:

ParameterValue
Space GroupP2₁/c
Bond Length (C=O)1.24 Å
Dihedral Angle (Enone)175.5°

Q. Advanced: How do hydrogen-bonding networks affect the compound’s stability and bioactivity?

Methodological Answer:
Hydrogen bonds (e.g., between phenolic –OH and carbonyl groups) enhance thermal stability and solubility. In bioactivity studies, these interactions influence binding to targets (e.g., enzymes). AIM (Atoms in Molecules) theory quantifies bond critical points (BCPs) to map interaction strength. MD simulations predict solvent accessibility of H-bond sites .

Q. Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC₅₀ values).
  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Positive controls (e.g., doxorubicin) validate results .

Q. Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Predicts binding modes to receptors (e.g., COX-2, topoisomerase II).
  • Fluorescence Quenching : Measures binding constants (Kₐ) with serum albumin.
  • Kinetic Assays : Time-dependent inhibition studies (e.g., IC₅₀ shift analysis) .

Q. Basic: What computational methods validate the compound’s electronic properties?

Methodological Answer:

  • DFT (B3LYP/6-311++G(d,p)) : Calculates HOMO/LUMO energies (predicting redox behavior), electrostatic potential (ESP) maps, and Mulliken charges.
  • TD-DFT : Simulates UV-Vis spectra (λ_max) for comparison with experimental data .

Q. Advanced: How can researchers address discrepancies between experimental and computational results?

Methodological Answer:

  • Basis Set Optimization : Test larger basis sets (e.g., def2-TZVP) for accuracy.
  • Solvent Model (PCM) : Incorporate solvent effects in calculations.
  • Vibrational Analysis : Compare computed vs. experimental IR frequencies to refine force fields .

Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUFMIJZNYXWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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